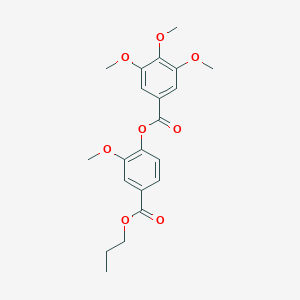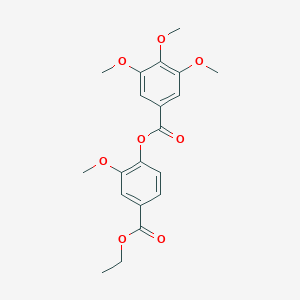![molecular formula C21H25ClN2O3 B309441 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-isopentylbenzamide](/img/structure/B309441.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-isopentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-isopentylbenzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound is also known as CEIBA, and it belongs to the class of benzamide derivatives. CEIBA has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
作用機序
The mechanism of action of CEIBA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. CEIBA has been found to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, CEIBA has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
CEIBA has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce pain. Additionally, CEIBA has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
CEIBA has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. However, CEIBA has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of CEIBA is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CEIBA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to investigate the mechanism of action of CEIBA in more detail, which could lead to the development of more potent and specific inhibitors of the signaling pathways it targets. Additionally, future research could focus on improving the solubility of CEIBA, which would make it more useful for certain experiments.
合成法
The synthesis of CEIBA involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline to form 4-chloro-3-[(2-ethoxyphenyl)amino]benzoic acid. This intermediate is then reacted with isopentylamine and N,N'-dicyclohexylcarbodiimide (DCC) to form CEIBA. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
CEIBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. CEIBA has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders. Additionally, CEIBA has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
製品名 |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-isopentylbenzamide |
|---|---|
分子式 |
C21H25ClN2O3 |
分子量 |
388.9 g/mol |
IUPAC名 |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-4-27-19-8-6-5-7-16(19)21(26)24-18-13-15(9-10-17(18)22)20(25)23-12-11-14(2)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,23,25)(H,24,26) |
InChIキー |
GSLWDEQKFDUASM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC(C)C)Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NCCC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)



![N-{2-chloro-5-[(isopentylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309379.png)
![3,4,5-trimethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309380.png)
![Propyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309381.png)